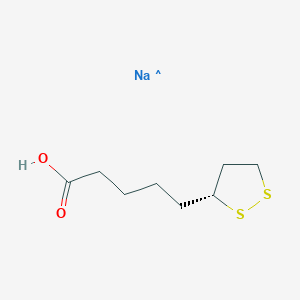

R(+)-Alpha Lipoic Acid SodiuM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

R(+)-Alpha Lipoic Acid Sodium is a naturally occurring sulfur-containing fatty acid known for its high antioxidant activity. It is the sodium salt form of R(+)-Alpha Lipoic Acid, which is the biologically active enantiomer of Alpha Lipoic Acid. This compound is widely recognized for its therapeutic potential in treating various conditions, including diabetes, nerve pain, weight loss, heart disease, and primary mitochondrial disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of R(+)-Alpha Lipoic Acid involves several steps. One common method includes the reduction of a ketone intermediate followed by bromination to yield dibromo ester, which is then transformed into the desired product . The process typically involves the use of anhydrous hydrogen bromide and other reagents under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of R(+)-Alpha Lipoic Acid Sodium often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and recrystallization to obtain the final product in its purest form .

Análisis De Reacciones Químicas

Types of Reactions: R(+)-Alpha Lipoic Acid Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrolipoic acid .

Aplicaciones Científicas De Investigación

R(+)-Alpha Lipoic Acid Sodium has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Biology: The compound is studied for its role in cellular metabolism and as a cofactor for mitochondrial enzymes.

Medicine: It is used in the treatment of diabetic polyneuropathy, weight loss, and other metabolic disorders.

Mecanismo De Acción

R(+)-Alpha Lipoic Acid Sodium exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and regenerates other antioxidants such as vitamin C and vitamin E.

Enzyme Cofactor: It acts as a cofactor for mitochondrial enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.

Metal Chelation: The compound can chelate metal ions, reducing their availability for catalyzing oxidative reactions.

Comparación Con Compuestos Similares

S(-)-Alpha Lipoic Acid: The S-enantiomer of Alpha Lipoic Acid, which is less biologically active compared to the R-enantiomer.

Dihydrolipoic Acid: The reduced form of Alpha Lipoic Acid, which also exhibits antioxidant properties.

Uniqueness: R(+)-Alpha Lipoic Acid Sodium is unique due to its higher biological activity and better pharmacokinetic profile compared to its S-enantiomer. It is more rapidly absorbed and utilized in the body, making it more effective in therapeutic applications .

Actividad Biológica

R(+)-Alpha Lipoic Acid (R-ALA) is a naturally occurring compound that plays a crucial role in cellular metabolism and exhibits significant biological activities, particularly as an antioxidant. This article delves into the biological activity of R-ALA, focusing on its mechanisms, therapeutic applications, and research findings.

Overview of R(+)-Alpha Lipoic Acid

R-ALA is the biologically active enantiomer of alpha-lipoic acid (ALA), a compound that is both water- and fat-soluble. It functions as a cofactor for mitochondrial bioenergetic enzymes, playing a pivotal role in energy metabolism. R-ALA is recognized for its ability to scavenge free radicals and regenerate other antioxidants, such as vitamins C and E, thus enhancing the body's overall antioxidant defense system .

- Antioxidant Activity :

- Metabolic Effects :

- Neuroprotective Properties :

Pharmacokinetics

A study examining the pharmacokinetics of R(+)-ALA demonstrated that following oral administration, peak plasma concentrations were achieved within 30 minutes to 2 hours. The pharmacokinetic parameters are summarized in Table 1:

| Dose (mg) | Cmax (μg/L) | AUClast (μg·h⁻¹·L⁻¹) |

|---|---|---|

| 200 | 4186.8 | 1893.6 |

| 300 | 6985.6 | 3575.2 |

| 600 | 6498.4 | 3790.0 |

This data indicates that R(+)-ALA is well absorbed and has a favorable bioavailability profile compared to other formulations .

Clinical Studies

-

Weight Loss and Metabolic Health :

A randomized controlled trial involving overweight adults showed that long-term supplementation with R(+)-ALA (600 mg/day) resulted in significant reductions in body mass index (BMI) and inflammatory markers such as leukocytes and thrombocytes compared to placebo groups . -

Diabetic Neuropathy :

In patients with diabetic neuropathy, R-ALA has been effective in reducing symptoms and improving nerve function. Clinical trials have reported improvements in pain scores and quality of life measures among participants receiving R-ALA supplementation . -

Cancer Research :

Emerging studies suggest that R-ALA may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis . For instance, it has been shown to suppress thyroid cancer cell proliferation by activating AMPK pathways .

Case Studies

Case Study: Chronic Hemorrhoidal Illness

A clinical study evaluated the effects of ALA on patients with chronic hemorrhoidal illness. Results indicated significant reductions in symptoms and inflammation biomarkers after treatment with ALA, supporting its anti-inflammatory properties .

Propiedades

Número CAS |

176110-81-9 |

|---|---|

Fórmula molecular |

C8H13NaO2S2 |

Peso molecular |

228.3 g/mol |

Nombre IUPAC |

sodium;5-[(3R)-dithiolan-3-yl]pentanoate |

InChI |

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1 |

Clave InChI |

UUDFBRWLHZIIQX-OGFXRTJISA-M |

SMILES |

C1CSSC1CCCCC(=O)O.[Na] |

SMILES isomérico |

C1CSS[C@@H]1CCCCC(=O)[O-].[Na+] |

SMILES canónico |

C1CSSC1CCCCC(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.